

# Spectroscopic Profile of 2,4-Dichloro-5-thiazolecarboxylic Acid: A Technical Guide

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## Compound of Interest

Compound Name: 2,4-Dichloro-5-thiazolecarboxylic acid

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This technical guide provides a comprehensive overview of the spectroscopic data for **2,4-Dichloro-5-thiazolecarboxylic acid**, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.<sup>[1]</sup> While experimental spectra for this specific compound are not readily available in the public domain, this document compiles predicted data and expected spectral characteristics based on its chemical structure and analysis of similar compounds. The information is presented to aid researchers in the identification and characterization of this molecule.

## Chemical Structure and Properties

- IUPAC Name: 2,4-dichloro-1,3-thiazole-5-carboxylic acid
- CAS Number: 62019-56-1
- Molecular Formula:  $C_4HCl_2NO_2S$ <sup>[2]</sup><sup>[3]</sup>
- Molecular Weight: 198.03 g/mol <sup>[3]</sup>
- Monoisotopic Mass: 196.9105 Da<sup>[2]</sup>

## Spectroscopic Data Summary

The following tables summarize the expected and predicted spectroscopic data for **2,4-Dichloro-5-thiazolecarboxylic acid**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR: The structure of **2,4-Dichloro-5-thiazolecarboxylic acid** lacks any hydrogen atoms attached to carbon. Therefore, the only expected proton signal would be from the carboxylic acid group. This signal is typically broad and its chemical shift is highly dependent on the solvent and concentration.

Predicted <sup>1</sup> H NMR Data	
Chemical Shift (δ) ppm	Description
~10-13	(s, 1H, -COOH)

<sup>13</sup>C NMR: The molecule has four distinct carbon atoms, which should result in four signals in the <sup>13</sup>C NMR spectrum. The chemical shifts can be estimated based on the electronic environment of each carbon.

Predicted <sup>13</sup> C NMR Data	
Chemical Shift (δ) ppm	Assignment
~160-170	C=O (Carboxylic acid)
~150-160	C2-Cl
~140-150	C4-Cl
~120-130	C5-COOH

## Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the carboxylic acid and the chlorinated thiazole ring.

Predicted IR Absorption Bands	
Wavenumber (cm <sup>-1</sup> )	Vibrational Mode
2500-3300 (broad)	O-H stretch (Carboxylic acid dimer)
1680-1710	C=O stretch (Carboxylic acid)
1400-1440	C-O-H bend
1210-1320	C-O stretch
~1550	C=N stretch (Thiazole ring)
700-800	C-Cl stretch

## Mass Spectrometry (MS)

Mass spectrometry data can be predicted based on the molecular formula. The molecular ion peak ( $[M]^+$ ) is expected at  $m/z$  corresponding to the isotopic masses of the constituent atoms. Due to the presence of two chlorine atoms, a characteristic isotopic pattern for  $[M]^+$ ,  $[M+2]^+$ , and  $[M+4]^+$  in an approximate ratio of 9:6:1 is anticipated.

Predicted Mass Spectrometry Data	
$m/z$	Ion
~197/199/201	$[M]^+$ (Molecular ion)
~180/182/184	$[M-OH]^+$
~152/154/156	$[M-COOH]^+$

Note: The  $m/z$  values are approximated to the nearest integer for the most abundant isotopes (<sup>35</sup>Cl).

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data discussed.

## NMR Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of **2,4-Dichloro-5-thiazolecarboxylic acid** in a suitable deuterated solvent (e.g., DMSO- $d_6$ ,  $CDCl_3$ ) in an NMR tube.
- **Data Acquisition:** Acquire  $^1H$  and  $^{13}C$  NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for  $^1H$ ).
- **Data Processing:** Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

## IR Spectroscopy

- **Sample Preparation:** For solid samples, the KBr pellet method is common. Mix a small amount of the compound with dry potassium bromide (KBr) and press it into a thin, transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.
- **Data Acquisition:** Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a typical range of 4000-400  $cm^{-1}$ .
- **Data Analysis:** Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

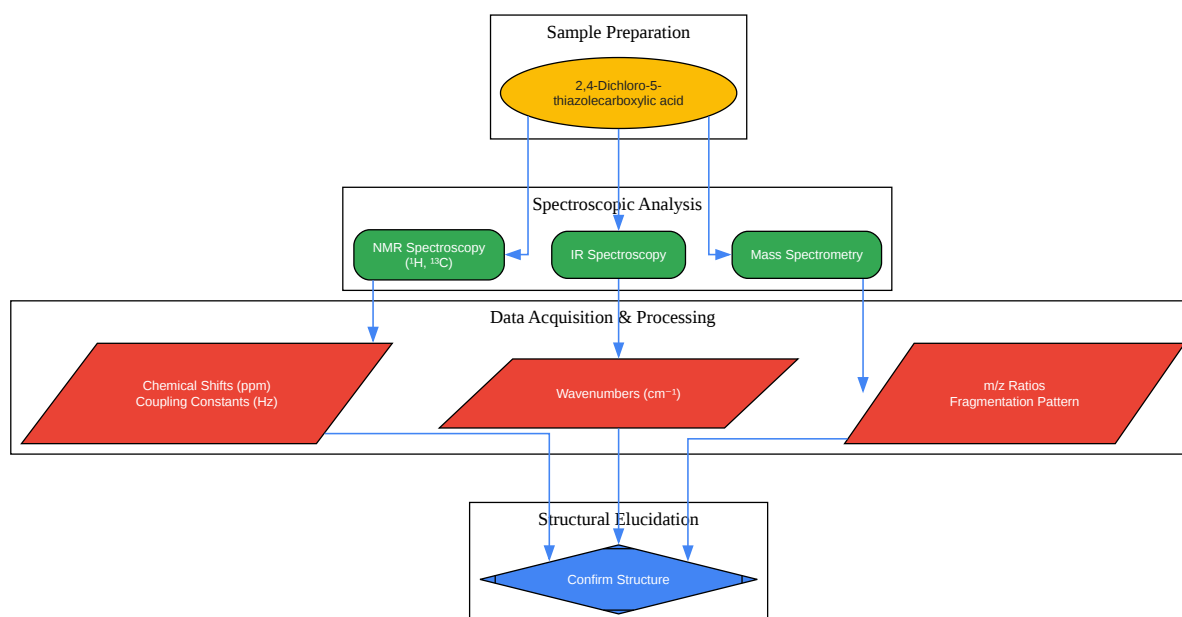
## Mass Spectrometry

- **Sample Introduction:** Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
- **Ionization:** Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
- **Mass Analysis:** Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

- Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

## Visualization of Spectroscopic Workflow

The general workflow for the spectroscopic analysis of an organic compound like **2,4-Dichloro-5-thiazolecarboxylic acid** can be visualized as follows:



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Caption: General workflow for the spectroscopic analysis of **2,4-Dichloro-5-thiazolecarboxylic acid**.

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## References

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